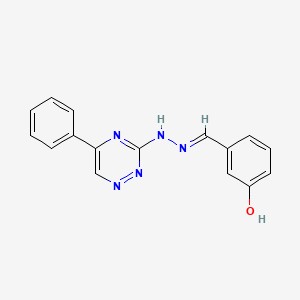![molecular formula C15H17NO5 B5780443 ethyl 5-[(methoxycarbonyl)oxy]-1,2-dimethyl-1H-indole-3-carboxylate](/img/structure/B5780443.png)
ethyl 5-[(methoxycarbonyl)oxy]-1,2-dimethyl-1H-indole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 5-[(methoxycarbonyl)oxy]-1,2-dimethyl-1H-indole-3-carboxylate, also known as EMIDIC, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. EMIDIC is a member of the indole family of compounds and is synthesized through a multi-step process that involves the reaction of indole-3-carboxylic acid with ethyl chloroformate and methanol.
科学的研究の応用
Ethyl 5-[(methoxycarbonyl)oxy]-1,2-dimethyl-1H-indole-3-carboxylate has shown potential applications in various fields of scientific research. One of its most promising applications is in the field of cancer research. ethyl 5-[(methoxycarbonyl)oxy]-1,2-dimethyl-1H-indole-3-carboxylate has been shown to inhibit the growth of cancer cells in vitro and in vivo by inducing apoptosis and inhibiting cell proliferation. Additionally, ethyl 5-[(methoxycarbonyl)oxy]-1,2-dimethyl-1H-indole-3-carboxylate has been shown to be effective against drug-resistant cancer cells, making it a potential candidate for the development of new cancer therapies.
ethyl 5-[(methoxycarbonyl)oxy]-1,2-dimethyl-1H-indole-3-carboxylate has also shown potential applications in the field of neuroscience research. Studies have shown that ethyl 5-[(methoxycarbonyl)oxy]-1,2-dimethyl-1H-indole-3-carboxylate can modulate the activity of ion channels in neurons, leading to changes in neuronal excitability and synaptic transmission. This makes ethyl 5-[(methoxycarbonyl)oxy]-1,2-dimethyl-1H-indole-3-carboxylate a potential candidate for the development of new drugs for the treatment of neurological disorders such as epilepsy and chronic pain.
作用機序
The mechanism of action of ethyl 5-[(methoxycarbonyl)oxy]-1,2-dimethyl-1H-indole-3-carboxylate is not fully understood, but studies have shown that it interacts with various molecular targets in cells. ethyl 5-[(methoxycarbonyl)oxy]-1,2-dimethyl-1H-indole-3-carboxylate has been shown to inhibit the activity of enzymes involved in cell proliferation and to induce apoptosis in cancer cells. Additionally, ethyl 5-[(methoxycarbonyl)oxy]-1,2-dimethyl-1H-indole-3-carboxylate has been shown to modulate the activity of ion channels in neurons, leading to changes in neuronal excitability and synaptic transmission.
Biochemical and Physiological Effects:
ethyl 5-[(methoxycarbonyl)oxy]-1,2-dimethyl-1H-indole-3-carboxylate has been shown to have various biochemical and physiological effects in cells. In cancer cells, ethyl 5-[(methoxycarbonyl)oxy]-1,2-dimethyl-1H-indole-3-carboxylate inhibits the activity of enzymes involved in cell proliferation and induces apoptosis. In neurons, ethyl 5-[(methoxycarbonyl)oxy]-1,2-dimethyl-1H-indole-3-carboxylate modulates the activity of ion channels, leading to changes in neuronal excitability and synaptic transmission. Additionally, ethyl 5-[(methoxycarbonyl)oxy]-1,2-dimethyl-1H-indole-3-carboxylate has been shown to have anti-inflammatory effects in vitro.
実験室実験の利点と制限
One of the main advantages of ethyl 5-[(methoxycarbonyl)oxy]-1,2-dimethyl-1H-indole-3-carboxylate is its relatively simple synthesis method, which makes it easily accessible for laboratory experiments. Additionally, ethyl 5-[(methoxycarbonyl)oxy]-1,2-dimethyl-1H-indole-3-carboxylate has shown promising results in various fields of scientific research, including cancer and neuroscience research. However, one of the limitations of ethyl 5-[(methoxycarbonyl)oxy]-1,2-dimethyl-1H-indole-3-carboxylate is its lack of specificity, as it interacts with various molecular targets in cells. This can make it difficult to determine the exact mechanism of action of ethyl 5-[(methoxycarbonyl)oxy]-1,2-dimethyl-1H-indole-3-carboxylate and to develop specific drugs based on its structure.
将来の方向性
There are several future directions for ethyl 5-[(methoxycarbonyl)oxy]-1,2-dimethyl-1H-indole-3-carboxylate research. One of the most promising directions is the development of ethyl 5-[(methoxycarbonyl)oxy]-1,2-dimethyl-1H-indole-3-carboxylate-based drugs for the treatment of cancer and neurological disorders. Additionally, further studies are needed to determine the exact mechanism of action of ethyl 5-[(methoxycarbonyl)oxy]-1,2-dimethyl-1H-indole-3-carboxylate and to identify its molecular targets in cells. This could lead to the development of more specific drugs based on the structure of ethyl 5-[(methoxycarbonyl)oxy]-1,2-dimethyl-1H-indole-3-carboxylate. Finally, studies are needed to determine the safety and toxicity of ethyl 5-[(methoxycarbonyl)oxy]-1,2-dimethyl-1H-indole-3-carboxylate in vivo, which is necessary for the development of new drugs based on this compound.
Conclusion:
In conclusion, ethyl 5-[(methoxycarbonyl)oxy]-1,2-dimethyl-1H-indole-3-carboxylate is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. ethyl 5-[(methoxycarbonyl)oxy]-1,2-dimethyl-1H-indole-3-carboxylate has shown promising results in cancer and neuroscience research, but further studies are needed to determine its exact mechanism of action and to identify its molecular targets in cells. Additionally, the development of ethyl 5-[(methoxycarbonyl)oxy]-1,2-dimethyl-1H-indole-3-carboxylate-based drugs for the treatment of cancer and neurological disorders is a promising future direction for this compound.
合成法
The synthesis of ethyl 5-[(methoxycarbonyl)oxy]-1,2-dimethyl-1H-indole-3-carboxylate involves a multi-step process that begins with the reaction of indole-3-carboxylic acid with ethyl chloroformate and methanol. The resulting intermediate is then treated with sodium hydride and dimethyl sulfate to yield the final product. The overall process is relatively simple and can be carried out in a standard laboratory setting.
特性
IUPAC Name |
ethyl 5-methoxycarbonyloxy-1,2-dimethylindole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO5/c1-5-20-14(17)13-9(2)16(3)12-7-6-10(8-11(12)13)21-15(18)19-4/h6-8H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJQRHHXXLWDDIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OC(=O)OC)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 5-[(methoxycarbonyl)oxy]-1,2-dimethyl-1H-indole-3-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-methyl-2-pyrimidinyl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5780365.png)
![ethyl 4-[(2-chloro-4-methylbenzoyl)amino]benzoate](/img/structure/B5780394.png)




![N-{2-[(2-phenoxyacetyl)amino]phenyl}butanamide](/img/structure/B5780426.png)


![N-{4-[(diethylamino)methyl]phenyl}-3-methylbenzamide](/img/structure/B5780439.png)

![N-cyclopentyl-N'-[4-(4-morpholinyl)phenyl]thiourea](/img/structure/B5780452.png)
![methyl 3-{[(2-chloro-6-fluorophenyl)acetyl]amino}-4-methylbenzoate](/img/structure/B5780459.png)
![1-(4-butylphenyl)ethanone [2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl]hydrazone](/img/structure/B5780477.png)